molecular formula C9H12O2 B076694 2,6-diethyl-4H-Pyran-4-one CAS No. 14774-14-2

2,6-diethyl-4H-Pyran-4-one

Cat. No. B076694
CAS RN: 14774-14-2
M. Wt: 152.19 g/mol
InChI Key: YEPFWAOQDKOPRG-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4H-Pyran-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H8O2 and a molecular weight of 124.1372 .


Synthesis Analysis

While specific synthesis methods for 2,6-diethyl-4H-Pyran-4-one were not found, there are reports of the transesterification reaction of 3,5-diester-γ-pyrone yielding similar compounds .


Molecular Structure Analysis

The molecular structure of 2,6-dimethyl-4H-Pyran-4-one is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Phosgene reacts with 2,6-dimethyl-4H-pyran-4-one at room temperature to yield 2,6-bis(4′-chloro-2′,6′-dimethylphenyl)-4H-pyran-4-one and 2-(4′-chloro-2′,6′-dimethylphenyl)-6-methyl-4H-pyran-4-one .


Physical And Chemical Properties Analysis

2,6-Dimethyl-4H-Pyran-4-one is a white to beige crystalline powder or crystals . It has a melting point of 133-137 °C and a boiling point of 248-250 °C .

Scientific Research Applications

  • Synthesis and Ultrasound Irradiation : The synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates under ultrasound irradiation shows the utility of 4H-pyran derivatives in organic synthesis with advantages such as shorter reaction times and high yields (Ni, Song, Yan, Song, & Zhong, 2010).

  • Podands of 4H-Pyran-4-ones : The preparation of new derivatives of 3,5-disubstituted 4H-Pyran-4-one podands highlights their potential in the synthesis of complex organic molecules (Shahrisa & Banaei, 2000).

  • Biocatalysis in Synthesis : A biocatalytic method has been developed for the construction of 2-amino-4H-pyrans, demonstrating the enzyme-initiated one-pot reaction and its potential in drug development, especially for antitumor activities (Yang et al., 2020).

  • One-Pot Synthesis of 2-Amino-4H-Pyrans : Demonstrating a simple synthesis method for 2-Amino-4H-pyrans, this research underlines their importance in various applications including as intermediates in organic synthesis and pharmaceuticals (Zonouzi, Kazemi, & Nezamabadi, 2006).

  • Synthesis of Substituted Phenols : Research on the synthesis of various substituted phenols from pyranone precursors like 4H-pyran-4-one indicates its utility in the preparation of complex organic compounds (Marshall, Cable, & Botting, 2009).

  • Microwave-Assisted Catalytic Synthesis : The synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid under microwave irradiation exemplifies the application of 4H-pyran derivatives in green chemistry and catalysis (Zhao Xiang-kui, 2009).

  • Pharmacological and Biological Applications : The development of functionalized 4H-pyrans and pyran-annulated heterocycles for biological and pharmacological applications using urea as a catalyst demonstrates the medicinal and pharmacological relevance of these compounds (Brahmachari & Banerjee, 2014).

Safety And Hazards

2,6-Dimethyl-4H-Pyran-4-one is classified under GHS07 for safety. The hazard statement is H302, and the precautionary statements are P301+P312+P330 .

properties

IUPAC Name

2,6-diethylpyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPFWAOQDKOPRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)C=C(O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-diethyl-4H-Pyran-4-one

Synthesis routes and methods

Procedure details

Acetonedicarboxylic acid (Aldrich, 165115) (60 g, 0.41 mol) was added rapidly to propionic anhydride (Aldrich, 240311) (170 mL, 1.3 mol) containing concentrated sulfuric acid (2 mL), and the reaction mixture was heated at 100° C. for 30 minutes with stirring. The solution was cooled rapidly in an ice-salt mixture, and just when a white solid mass was forming, the reaction was added to cold water (500 mL), stirred and filtered immediately. The product was air-dried and placed in a 3 L flask and treated with aqueous 10% sodium carbonate (600 mL). The resulting paste was stirred with a stirrer and heated at 100° C. for 30 min. Carbon dioxide evolved and a light yellow solution was obtained which was heated at 85–90° C. for further 80 min. The solution was cooled and acidified with aqueous 30% acetic acid until no more carbon dioxide was evolved. The white precipitate was filtered, washed with water, air-dried and then added to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask, and the mixture was heated under reflux for 4 hours. The solution was cooled in ice and neutralized by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL). The neutral solution was extracted thoroughly with EtOAc. The extract was dried and stripped of solvent to give product 2,6-Diethyl-4-pyrone as a brown oil. (Yates et al, JOC, vol. 34, No, 12, 1969, p4046–4052)
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
170 mL
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reactant
Reaction Step One
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2 mL
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reactant
Reaction Step Two
[Compound]
Name
ice-salt
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Chuman, K Mochizuki, M Mori, M Kohno… - Journal of chemical …, 1985 - Springer
A chemical study of the sex pheromone of the cigarette beetle was carried out. Seven components were isolated from active fractions of column chromatography of the female extract, …
Number of citations: 80 link.springer.com
MS Malamas, K Barnes, M Johnson, Y Hui… - Bioorganic & medicinal …, 2010 - Elsevier
The identification of highly selective small molecule di-substituted pyridinyl aminohydantoins as β-secretase inhibitors is reported. The more potent and selective analogs demonstrate …
Number of citations: 74 www.sciencedirect.com
MD Mihovilovic, H Spreitzer - Monatshefte für Chemie/Chemical Monthly, 2005 - Springer
A diastereoselective strategy for the synthesis of γ-pyrons was developed, starting from the Mg diacetonedicarboxylate complex. Initial cyclization with suitable anhydrides or acid …
Number of citations: 6 link.springer.com

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